molecular formula C19H19N3O3 B5461521 N-methyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

N-methyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Cat. No.: B5461521
M. Wt: 337.4 g/mol
InChI Key: UYWIIYYFWBWWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . It is closely related structurally to fluoxetine, atomoxetine, and nisoxetine .


Synthesis Analysis

The synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines, which are structurally similar to the compound , has been achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .

Properties

IUPAC Name

N-methyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-14(24-16-11-7-4-8-12-16)19(23)22(2)13-17-20-18(21-25-17)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWIIYYFWBWWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=NC(=NO1)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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